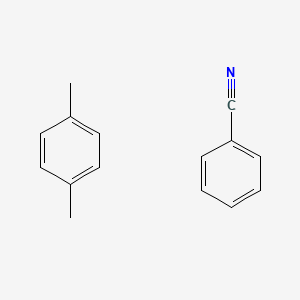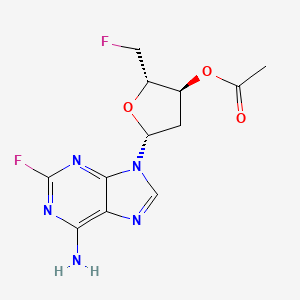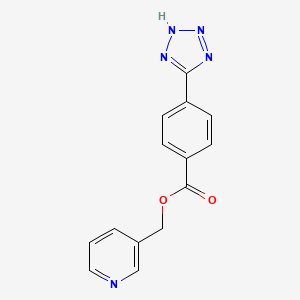![molecular formula C51H75N15O6 B15159510 N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide” is a synthetic organic compound characterized by its complex structure, which includes multiple triazine rings and dimethylbutanoylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of triazine rings and the introduction of dimethylbutanoylamino groups. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to build the final structure. Common reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms, modifying the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s reactivity or stability.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions. Its unique structure might also make it a subject of study for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound could be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids. This might lead to the discovery of new biochemical pathways or the development of novel therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Its complex structure might allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in a biological context, it might bind to a particular enzyme or receptor, modulating its activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other triazine-based molecules or those with multiple dimethylbutanoylamino groups. Examples could be:
- N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide analogs
- Other triazine derivatives
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and the resulting chemical properties. Its unique structure might confer distinct reactivity, stability, or biological activity compared to similar compounds, making it a valuable subject of study in various fields.
Eigenschaften
Molekularformel |
C51H75N15O6 |
|---|---|
Molekulargewicht |
994.2 g/mol |
IUPAC-Name |
N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C51H75N15O6/c1-46(2,3)22-31(67)52-40-58-37(59-41(64-40)53-32(68)23-47(4,5)6)28-19-29(38-60-42(54-33(69)24-48(7,8)9)65-43(61-38)55-34(70)25-49(10,11)12)21-30(20-28)39-62-44(56-35(71)26-50(13,14)15)66-45(63-39)57-36(72)27-51(16,17)18/h19-21H,22-27H2,1-18H3,(H2,52,53,58,59,64,67,68)(H2,54,55,60,61,65,69,70)(H2,56,57,62,63,66,71,72) |
InChI-Schlüssel |
KCUSLCXZNABHBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1=NC(=NC(=N1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C)C4=NC(=NC(=N4)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
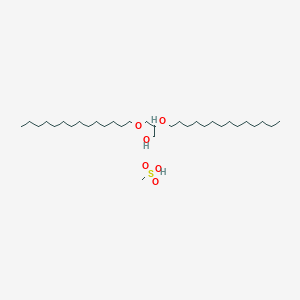
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
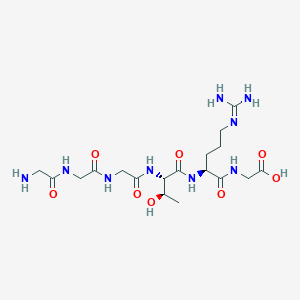
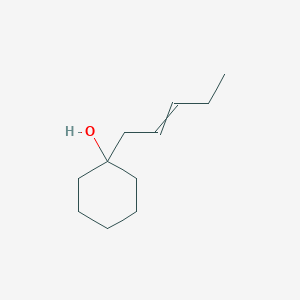
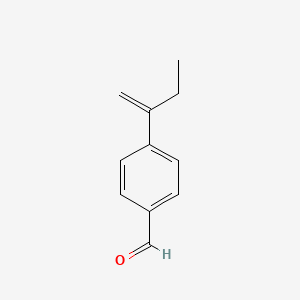
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
